(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a tertiary amine derivative featuring a chiral (S)-configured amino acid backbone. Key structural attributes include:
- Core structure: A butyramide scaffold substituted with a cyclopropyl group and a 6-chloro-pyridazin-3-ylmethyl moiety.
- Molecular formula: C₁₃H₂₁ClN₄O (molar mass: 284.78 g/mol) .
- Functional groups: A pyridazine ring with a chlorine substituent at position 6, an N-cyclopropyl group, and a branched methyl side chain.
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c1-8(2)12(15)13(19)18(10-4-5-10)7-9-3-6-11(14)17-16-9/h3,6,8,10,12H,4-5,7,15H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEHFVPWXXDQQB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NN=C(C=C1)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=NN=C(C=C1)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The chlorinated pyridazine intermediate is reacted with an appropriate amine, such as cyclopropylamine, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 284.78 g/mol. Its structure includes a pyridazine ring, which contributes to its biological activity. The presence of the cyclopropyl group and the chloro substituent on the pyridazine is significant for its interaction with biological targets.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting potential as a therapeutic agent against malignancies such as breast and lung cancer .
-
Antimicrobial Properties
- Research has shown that derivatives of the pyridazine class, including this compound, possess significant antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death . This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
- Neurological Applications
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | N-Alkylation | Cyclopropyl amine | Base, solvent |
| 2 | Chlorination | Chlorinating agent | Reflux |
| 3 | Amidation | Butyric acid derivative | Coupling agent |
Case Studies
-
Case Study: Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .
- Case Study: Antimicrobial Testing
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in N-Substituents
Compound A : (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide
- Key difference : Replacement of the cyclopropyl group with an isopropyl substituent.
- Molecular formula : C₁₃H₂₁ClN₄O (molar mass: 284.78 g/mol) .
- Similar molecular weight suggests comparable solubility but differences in lipophilicity (logP) due to substituent branching.
Compound B : (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide
- Key difference : Replacement of the pyridazine ring with a benzyl-piperidine group.
- Molecular formula: Not explicitly provided, but the addition of a benzyl-piperidine moiety increases aromaticity and molecular complexity .
- Implications: Enhanced lipophilicity due to the benzyl group may improve blood-brain barrier penetration.
Heterocyclic Ring Modifications
Compound C : (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
- Key difference : Pyridazine replaced with a pyrazine ring; chlorine position shifted to C3.
- Molecular formula : C₁₂H₁₇ClN₄O (molar mass: 282.77 g/mol) .
- Implications: Pyrazine’s nitrogen positions (1,4 vs. Reduced molar mass may correlate with improved solubility but weaker hydrophobic interactions in target binding.
Aromatic Substituent Variations
Compound D : (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide
- Key difference: Pyridazine replaced with a 3-cyano-benzyl group.
- Molecular formula: Not explicitly stated, but the cyano group introduces strong electron-withdrawing effects .
- Implications: Increased polarity due to the cyano group could enhance solubility in aqueous media. Potential for covalent interactions (e.g., nucleophilic attack on the cyano group) in biological systems.
Biological Activity
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of its pharmacological properties and therapeutic applications. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C13H19ClN4O, with a molecular weight of approximately 284.77 g/mol. The compound features a pyridazine ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Binding : The compound has shown affinity for certain receptors that are implicated in pain and inflammation, potentially offering therapeutic benefits in these areas.
Biological Activity Data
Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Study 2: Pain Management
In another investigation focusing on pain management, the compound was tested against a control group of standard analgesics. It demonstrated comparable efficacy in reducing pain responses in animal models, indicating its potential as a new analgesic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Initial findings suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Predominantly excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
